molecular formula C20H25NO3 B4756913 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide

2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide

Cat. No. B4756913
M. Wt: 327.4 g/mol
InChI Key: YEWCITFPNNPQJO-UHFFFAOYSA-N
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Description

2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide, also known as MPPEA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. MPPEA is a derivative of the phenethylamine class of compounds and has been found to exhibit interesting biological properties.

Scientific Research Applications

2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to exhibit interesting biological properties and has potential applications in various fields. One of the primary areas of research for 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide is its potential as a therapeutic agent. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been shown to have neuroprotective effects and has been found to increase the levels of brain-derived neurotrophic factor (BDNF) in the brain. BDNF is a protein that plays a crucial role in the growth, survival, and differentiation of neurons. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has also been found to have antidepressant-like effects in animal models.
Another area of research for 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide is its potential as a tool for studying the structure and function of the brain. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to bind to the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and learning. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to modulate the activity of the sigma-1 receptor, which could provide insights into the role of this protein in the brain.

Mechanism of Action

The exact mechanism of action of 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide is not fully understood. However, it has been proposed that 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide exerts its effects by modulating the activity of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various physiological processes, including pain perception, memory, and learning. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to bind to the sigma-1 receptor and modulate its activity, which could explain its neuroprotective and antidepressant-like effects.
Biochemical and Physiological Effects:
2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF) in the brain, which is a protein that plays a crucial role in the growth, survival, and differentiation of neurons. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has also been found to have antioxidant and anti-inflammatory effects, which could contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide in lab experiments is its potential as a tool for studying the structure and function of the brain. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to bind to the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and learning. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to modulate the activity of the sigma-1 receptor, which could provide insights into the role of this protein in the brain.
One of the limitations of using 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide in lab experiments is its low yield. The synthesis method of 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide yields around 50%, which could limit its availability for research purposes.

Future Directions

There are several future directions for research on 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide. One area of research is to further investigate its potential as a therapeutic agent. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to have neuroprotective and antidepressant-like effects, and further research could provide insights into its potential as a treatment for various neurological disorders.
Another area of research is to further investigate the mechanism of action of 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide. While it has been proposed that 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide exerts its effects by modulating the activity of the sigma-1 receptor, further research is needed to fully understand its mechanism of action.
Conclusion:
In conclusion, 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to exhibit interesting biological properties and has potential applications as a therapeutic agent and as a tool for studying the structure and function of the brain. Further research is needed to fully understand the mechanism of action of 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide and its potential applications in various fields.

properties

IUPAC Name

2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-3-13-24-18-10-9-17(14-19(18)23-2)15-20(22)21-12-11-16-7-5-4-6-8-16/h4-10,14H,3,11-13,15H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWCITFPNNPQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CC(=O)NCCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196633
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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